5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde
Description
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group and at position 3 with a carbaldehyde moiety. The indole scaffold is well-known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation . The carbaldehyde group at position 3 provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or hydrazones.
Properties
Molecular Formula |
C16H13NOS |
|---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NOS/c1-19-14-5-2-11(3-6-14)12-4-7-16-15(8-12)13(10-18)9-17-16/h2-10,17H,1H3 |
InChI Key |
QDPPJBMNQKMKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Methylsulfanyl)acetophenone Phenylhydrazone
The synthesis begins with the condensation of 4-(methylsulfanyl)acetophenone (1.5 mmol) and phenylhydrazine (1.5 mmol) in ethanol (60 mL) under acidic conditions (glacial acetic acid, 2–3 drops). The mixture is stirred at 60°C for 2 hours, yielding the corresponding phenylhydrazone derivative as a crystalline precipitate. Isolation involves pouring the reaction mixture into ice-cold water (50 mL), followed by filtration and washing with cold ethanol.
Critical Parameters :
Cyclization to 5-[4-(Methylsulfanyl)phenyl]-1H-indole
The phenylhydrazone intermediate undergoes cyclization in polyphosphoric acid (20 mL) under reflux (6 hours). The reaction proceeds via acid-catalyzed-sigmatropic rearrangement, forming the indole core. Post-reaction, the mixture is quenched in ice water, and the crude product is recrystallized from ethanol to yield 5-[4-(methylsulfanyl)phenyl]-1H-indole as pale yellow crystals (55–60% yield).
Mechanistic Insight :
Polyphosphoric acid acts as both a catalyst and dehydrating agent, driving the elimination of water and stabilizing carbocation intermediates during cyclization.
Vilsmeier-Haack Formylation
Reaction Conditions and Mechanism
The indole intermediate (3 g, 0.01 mol) is subjected to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃, 5 mL) and N,N-dimethylformamide (DMF, 10 mL) at 0–5°C for 4 hours. The reaction mechanism involves the in situ generation of the Vilsmeier reagent (POCl₃·DMF complex), which electrophilically formylates the indole at the 3-position. The mixture is stirred at room temperature for an additional 2 hours before quenching in ice water.
Optimization Notes :
Isolation and Purification
The precipitated aldehyde is filtered, washed with cold water, and recrystallized from ethanol/DMF (3:1 v/v) to afford 5-[4-(methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde as orange crystals (65% yield). Melting point analysis reveals a sharp transition at 223–225°C, consistent with high purity.
Spectroscopic Characterization
Infrared Spectroscopy Data
The IR spectrum of the final product exhibits characteristic absorptions at:
Chemical Reactions Analysis
Condensation with Hydrazines
This compound reacts with hydrazines to form hydrazone derivatives, a reaction critical for synthesizing bioactive intermediates. For example:
-
Reaction with hydrazine hydrate : Produces N'-[1H-indol-3-ylmethylene]hydrazine derivatives, confirmed via IR (C=O stretch at 1672 cm⁻¹) and ¹H NMR (D₂O-exchangeable NH signals at δ 11.33–11.93 ppm) .
-
Reaction with 2-hydrazinyl-1,3-benzothiazole : Forms derivatives with molecular ion peaks at m/z 447 (C₂₂H₁₅BrN₄S) .
Table 1: Hydrazine Condensation Reactions
Formation of Schiff Bases
The aldehyde group undergoes facile condensation with primary amines to form Schiff bases, which are pivotal in medicinal chemistry:
-
Reaction with aromatic amines : Microwave-assisted synthesis yields Schiff bases (e.g., compound 7 ) with cytotoxic activity (IC₅₀ = 19.6 μM against KB-3-1 cells) .
-
Reaction with heterocyclic amines : Produces derivatives with enhanced antibacterial properties, validated via ¹H NMR and mass spectrometry .
Table 2: Schiff Base Synthesis
| Amine Type | Reaction Conditions | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Aminoantipyrine | Conventional, reflux | Moderate cytotoxicity | |
| 5-Amino-1H-pyrazole | Microwave irradiation | IC₅₀ = 19.6 μM |
Knoevenagel Condensation
The aldehyde participates in Knoevenagel reactions with active methylene compounds (e.g., cyanoacetamide):
-
Reaction with cyanoacetamide : Forms 3-(1H-indol-3-yl)-2-cyanoprop-2-enamide, confirmed by IR (CN stretch at 2203 cm⁻¹) and ¹³C NMR (δ 157.73 for C=N) .
-
Reaction with ethyl cyanoacetate : Yields ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate, which cyclizes to 5-oxopyrazolidine-4-carbonitrile upon treatment with hydrazine hydrate .
Table 3: Knoevenagel Reaction Products
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles:
-
With salicylaldehyde : Forms 2-imino-2H-chromene-3-carbohydrazide via Knoevenagel condensation followed by intramolecular cyclization (¹H NMR: δ 11.44–12.14 ppm for NH protons) .
-
With 5-methyl-2-phenylpyrazol-3-one : Produces 4-[1H-indol-3-ylmethylene]-1H-pyrazol-5(4H)one, characterized by IR (CO stretch at 1706 cm⁻¹) and ¹³C NMR (δ 160 for C=O) .
Table 4: Cyclization Products
Nucleophilic Additions
The aldehyde group is susceptible to nucleophilic attack:
-
Reaction with anthranilamide : Forms quinazolinone derivatives under acidic conditions (e.g., p-TSA in acetonitrile), yielding products like 3a (33% yield) .
-
Grignard reagent addition : Although not explicitly reported for this compound, analogous indole-3-carboxaldehydes react with Grignard reagents to form secondary alcohols .
Mechanistic Insights
Scientific Research Applications
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The methylsulfanyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The carbaldehyde group in the target compound enables facile synthesis of derivatives, similar to 1H-Indole-4-carbaldehyde (CAS 5416-80-8), which is used in pharmaceuticals and agrochemicals .
- Biological Activity: While specific data are unavailable, sulfur-containing indoles often exhibit enhanced bioactivity.
- Thermodynamic Stability : The para-substituted sulfanyl group likely improves stability compared to ortho-substituted analogs, as seen in pyrazole derivatives () .
Biological Activity
5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Indole ring
- Substituents : A methylsulfanyl group at the para position of a phenyl ring and an aldehyde functional group at the 3-position of the indole.
This unique configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Indole derivatives, including 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing indole structures exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde | 5.0 | Staphylococcus aureus |
| Other Indole Derivative (e.g., 3k) | 3.90 | MRSA |
| Indole Derivative (e.g., 5b) | 0.56–12.50 | Various Gram-positive and Gram-negative bacteria |
The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 5.0 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity. Comparatively, other indole derivatives have shown varying degrees of effectiveness, with some exhibiting MIC values as low as 0.56 μg/mL against multiple bacterial strains .
Anticancer Activity
The anticancer potential of 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde has also been explored. Indoles are known for their ability to induce apoptosis in cancer cells through various mechanisms.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde | 193.93 | A549 (Lung cancer) |
| Compound (e.g., 7f) | 371.36 | Positive Control |
In studies involving lung cancer cell lines (A549), the compound exhibited an IC50 value of 193.93 μg/mL, which is significantly lower than the positive control value of 371.36 μg/mL, suggesting that it could be a promising candidate for further development in cancer therapeutics .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Mechanism : The presence of the indole moiety is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.
- Anticancer Mechanism : The compound may induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins, thereby promoting cell cycle arrest in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical settings:
- Study on Staphylococcus aureus : A study reported that an indole derivative similar to 5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde showed remarkable activity against MRSA strains, with MIC values indicating strong antibacterial potential .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could effectively inhibit the growth of various cancer cell lines, suggesting its potential application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
